molecular formula C14H20BClO4 B3243924 2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1599432-42-4

2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3243924
CAS No.: 1599432-42-4
M. Wt: 298.57 g/mol
InChI Key: KDZGWHGUTXLWSA-UHFFFAOYSA-N
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Description

2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (chemical formula: C₁₄H₂₀BClO₄) is a boronic ester featuring a phenyl ring substituted with chlorine and methoxymethoxy groups at the 2- and 6-positions, respectively. The dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .

Properties

IUPAC Name

2-[2-chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)12-10(16)7-6-8-11(12)18-9-17-5/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZGWHGUTXLWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139742
Record name 2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599432-42-4
Record name 2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1599432-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound belongs to the class of dioxaborolanes, characterized by a boron atom bonded to oxygen and carbon atoms. Its structure can be represented as follows:

C13H18ClBO4\text{C}_{13}\text{H}_{18}\text{Cl}\text{B}\text{O}_4

This compound features a chloro-substituted phenyl group and a tetramethyl dioxaborolane moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects. Key findings include:

  • Anticancer Activity : Research indicates that dioxaborolane derivatives exhibit selective inhibition of certain kinases involved in cancer pathways. For instance, compounds similar to this compound have shown promise in inhibiting ERK pathways associated with tumor growth .
  • Selectivity for Target Enzymes : Studies have demonstrated that modifications in the molecular structure can enhance selectivity for specific kinases such as GSK-3β and CDK-2 while maintaining potency against T. b. brucei, a model organism for evaluating antiparasitic activity .

The mechanisms through which this compound exerts its biological effects are primarily through:

  • Kinase Inhibition : The compound selectively inhibits protein kinases involved in cell signaling pathways. This inhibition can lead to decreased proliferation of cancer cells and reduced viability of pathogenic organisms.
  • Bioorthogonal Chemistry : The dioxaborolane structure allows for bioorthogonal reactions that facilitate the attachment of biomolecules for imaging and therapeutic purposes without interfering with biological functions .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
AntiparasiticDemonstrated significant reduction in T. b. brucei parasitemia in vivo.
AnticancerInhibition of ERK pathways; potential for selective targeting of cancer cells.
Kinase SelectivityEnhanced selectivity for GSK-3β and CDK-2 with modified analogs.

Case Study: Anticancer Efficacy

In a study examining the anticancer properties of related dioxaborolane compounds, it was found that the introduction of specific substituents significantly improved selectivity and potency against cancer cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing off-target effects .

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in transition metal-catalyzed cross-coupling reactions, leveraging the boronate group for C–C bond formation. Key reactions include:

Suzuki-Miyaura Coupling

The boronate reacts with aryl/heteroaryl halides in the presence of palladium catalysts. For example:

Reaction PartnerCatalyst SystemConditionsProductYieldSource
2-BromothiophenePd(PPh₃)₄, Na₂CO₃THF, 80°C, 12 h2-(Thiophen-2-yl)phenyl derivative78%
4-Bromophenyl THP etherPd(dppf)Cl₂, K₃PO₄THF/H₂O, 90°C, 16 hBiaryl ether derivatives74%

Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination yield the coupled product .

Miyaura Borylation

The compound serves as a boronate source in Miyaura borylation to synthesize biphenyl boronic esters:

SubstrateBaseCatalystConditionsProductYieldSource
Aryl bromideKOAcPdCl₂(dppf)DMSO, 100°C, 24 h4,4,5,5-Tetramethyl dioxaborolane85%

Deprotection of Methoxymethoxy (MOM) Group

The MOM-protected phenol undergoes acid-catalyzed cleavage:

ReagentSolventTemperatureProductYieldSource
HCl (4M)THF/H₂O25°C, 2 h2-Chloro-6-hydroxyphenyl boronate92%

Application : Enables further functionalization (e.g., alkylation, acylation) at the phenol oxygen .

Hydrolysis of Boronate Ester

The dioxaborolane ring hydrolyzes under acidic or basic conditions:

ConditionsReagentProductApplicationSource
H₂O, pH 3–4, 60°CHClBoronic acid derivativeIntermediate for Suzuki coupling
NaOH (1M), EtOH, refluxSodium boronate saltWater-soluble derivatives

Stability : The boronate ester is stable in anhydrous organic solvents but hydrolyzes rapidly in protic media .

Nucleophilic Substitution

The chloro substituent undergoes SNAr reactions with amines or alkoxides:

NucleophileBaseSolventProductYieldSource
PiperidineK₂CO₃DMF, 80°C2-Piperidinylphenyl boronate65%
Sodium methoxideMeOH, 60°C2-Methoxyphenyl boronate58%

Limitation : Electron-withdrawing groups (e.g., boronate) deactivate the ring, requiring harsh conditions .

Oxidation Reactions

The boronate group is oxidized to phenol derivatives under controlled conditions:

Oxidizing AgentSolventTemperatureProductYieldSource
H₂O₂ (30%)AcOH50°C, 4 h2-Chloro-6-hydroxybenzoic acid44%
NaBO₃·4H₂OTHF/H₂O25°C, 12 hBoroxine dimer81%

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C via boronate ring opening.

  • Light Sensitivity : Prolonged UV exposure leads to aryl-chloro bond homolysis .

  • Metal Coordination : Forms stable complexes with Rh(I) and Ir(I), enabling asymmetric catalysis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s reactivity and applications are influenced by its chloro and methoxymethoxy substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Features Applications Reference
Target Compound 2-Cl, 6-(methoxymethoxy) C₁₄H₂₀BClO₄ High steric bulk, enhanced stability Cross-coupling intermediates (discontinued)
2-(8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-dioxaborolane Naphthalene core, 7-F, 3-(methoxymethoxy) C₂₀H₂₅BFO₄ Extended aromatic system; fluorination enhances electronic effects LYMTACs synthesis (protein degradation)
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane 2,6-Cl₂, 3,5-(OMe)₂ C₁₅H₂₀BCl₂O₄ Electron-withdrawing Cl and OMe groups Indazole-based drug intermediates
2-(4-Chloro-2-methoxy-6-methylphenyl)-dioxaborolane 4-Cl, 2-OMe, 6-Me C₁₅H₂₁BClO₃ Methyl group increases hydrophobicity Pharmaceutical intermediates
2-[3-Chloro-2-(methoxymethoxy)phenyl]-dioxaborolane 3-Cl, 2-(methoxymethoxy) C₁₄H₂₀BClO₄ Regioisomer of target compound Not specified (similar safety profile)
2-(3-Methoxy-4-(o-tolyloxy)phenyl)-dioxaborolane 3-OMe, 4-(o-tolyloxy) C₂₀H₂₅BO₄ Bulky aryl ether substituent Materials science (polymer precursors)

Key Observations :

  • Electron-withdrawing groups (Cl, F) improve oxidative stability and direct cross-coupling regioselectivity .
  • Methoxymethoxy groups enhance solubility in polar solvents compared to methoxy analogs .
  • Steric hindrance from methyl or tolyl groups reduces reaction rates but improves selectivity in crowded environments .

Critical Insights :

  • N-Chlorosuccinimide (NCS) efficiently introduces chlorine atoms under mild conditions .
  • Hydrogenation of alkynes to alkanes (e.g., ethynyl to ethyl) preserves boronate integrity .
  • Miyaura borylation remains the gold standard for aryl boronate synthesis .
Cross-Coupling Efficiency
  • The target compound’s methoxymethoxy group reduces electron density at the boron-bound carbon, accelerating transmetalation in Suzuki reactions compared to methoxy analogs .
  • Dichloro-dimethoxy analogs (e.g., compound from ) exhibit superior reactivity in coupling with brominated indazoles (62.3% yield) due to synergistic electron-withdrawing effects .
Pharmaceutical Relevance
  • 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane is a key intermediate in antitumor indazole-carboxamide synthesis, achieving 76.2% yield in hydrolysis steps .
  • Naphthalene-based analogs () are utilized in lysosome-targeting chimeras (LYMTACs), leveraging boronate stability for proteolysis .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:
The compound is a pinacol boronic ester, typically synthesized via a two-step process:

Halogenation and Protection : Start with 2-chloro-6-hydroxybenzene derivatives. Protect the hydroxyl group with a methoxymethyl (MOM) ether using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH or DIPEA) .

Borylation : React the aryl halide (e.g., bromide or iodide) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in a solvent like 1,4-dioxane at 80–100°C .
Key Considerations :

  • Monitor reaction progress via TLC or GC-MS.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Basic: How should this boronic ester be characterized to confirm its structural integrity?

Methodological Answer:
Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm the presence of the tetramethyl dioxaborolane moiety (δ ~1.3 ppm for pinacol methyl groups) and aromatic protons (δ 6.5–7.5 ppm). The methoxymethoxy group shows distinct singlet(s) near δ 3.3–3.5 ppm .
  • ¹¹B NMR : A peak near δ 30 ppm confirms the boronic ester .
  • HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ or [M+Na]⁺) .
    Data Contradictions : Discrepancies in NMR shifts may arise due to solvent effects or residual starting materials; always compare with literature spectra of analogous compounds .

Advanced: How do steric and electronic effects of the 2-chloro-6-(methoxymethoxy) substituents influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

  • Steric Effects : The bulky methoxymethoxy group at the ortho position may hinder transmetalation, requiring optimized conditions (e.g., higher Pd loading, bulky ligands like SPhos) .
  • Electronic Effects : The electron-withdrawing chloro group activates the aryl ring toward electrophilic substitution but may reduce oxidative addition efficiency. Counterbalance by using electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) .
    Experimental Design :
  • Screen ligands (e.g., XPhos, RuPhos), bases (Cs₂CO₃ vs. K₃PO₄), and solvents (toluene vs. THF).
  • Track yields and side products (e.g., protodeboronation) via LC-MS .

Advanced: What are the stability profiles of this compound under varying storage and reaction conditions?

Methodological Answer:

  • Moisture Sensitivity : Hydrolysis of the boronic ester to boronic acid occurs in aqueous media. Store under inert atmosphere (N₂/Ar) with molecular sieves .
  • Thermal Stability : Decomposition above 150°C (DSC/TGA data recommended). Avoid prolonged heating in polar aprotic solvents (e.g., DMF) .
    Contradiction Analysis : Conflicting reports on shelf life (e.g., 6 months vs. 12 months) may stem from impurities; repurify before critical experiments .

Advanced: How can computational modeling predict reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Model the Pd-boryl intermediate’s geometry to assess steric clashes. Software like Gaussian or ORCA can predict activation barriers for transmetalation .
  • Solvent Effects : Use COSMO-RS to simulate solvent interactions and optimize dielectric environments (e.g., THF vs. dioxane) .
    Validation : Compare computed vs. experimental coupling yields to refine models.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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